molecular formula C15H19Cl2N3O2 B12689444 L-Tryptophan, 5-(bis(2-chloroethyl)amino)- CAS No. 13083-65-3

L-Tryptophan, 5-(bis(2-chloroethyl)amino)-

Cat. No.: B12689444
CAS No.: 13083-65-3
M. Wt: 344.2 g/mol
InChI Key: DGRNTPAKIUYGJI-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophan, 5-(bis(2-chloroethyl)amino)- typically involves the alkylation of L-tryptophan with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the selective modification of the tryptophan molecule. The process generally involves:

Industrial Production Methods

Industrial production of L-Tryptophan, 5-(bis(2-chloroethyl)amino)- follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

L-Tryptophan, 5-(bis(2-chloroethyl)amino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of N-oxide derivatives, while nucleophilic substitution can yield various substituted tryptophan derivatives .

Scientific Research Applications

L-Tryptophan, 5-(bis(2-chloroethyl)amino)- has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Tryptophan, 5-(bis(2-chloroethyl)amino)- involves its ability to alkylate DNA and proteins. The bis(2-chloroethyl)amine moiety forms covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication and transcription. This property makes it a potential candidate for cancer therapy, as it can induce cell death in rapidly dividing cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Tryptophan, 5-(bis(2-chloroethyl)amino)- is unique due to its combination of the amino acid L-tryptophan with the alkylating properties of bis(2-chloroethyl)amine. This dual functionality allows it to interact with biological systems in ways that other alkylating agents cannot, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

13083-65-3

Molecular Formula

C15H19Cl2N3O2

Molecular Weight

344.2 g/mol

IUPAC Name

(2S)-2-amino-3-[5-[bis(2-chloroethyl)amino]-1H-indol-3-yl]propanoic acid

InChI

InChI=1S/C15H19Cl2N3O2/c16-3-5-20(6-4-17)11-1-2-14-12(8-11)10(9-19-14)7-13(18)15(21)22/h1-2,8-9,13,19H,3-7,18H2,(H,21,22)/t13-/m0/s1

InChI Key

DGRNTPAKIUYGJI-ZDUSSCGKSA-N

Isomeric SMILES

C1=CC2=C(C=C1N(CCCl)CCCl)C(=CN2)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC2=C(C=C1N(CCCl)CCCl)C(=CN2)CC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.